![molecular formula C18H18N2O5S B2517992 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide CAS No. 1448131-24-5](/img/structure/B2517992.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
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Overview
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many organic compounds . It also contains a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl moiety and an oxalamide group. Oxalamides are a class of compounds that contain a C(=O)NHC(=O) functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent moieties. For example, the benzo[d][1,3]dioxol-5-yl moiety and the 2-hydroxy-2-(4-(methylthio)phenyl)ethyl moiety would likely be key structural components .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its constituent moieties. For example, the presence of the benzo[d][1,3]dioxol-5-yl moiety could influence its solubility and reactivity .Scientific Research Applications
Anticancer Activity
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Study
A detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Synthesis of Novel Organo Selenium Compounds
An expeditious synthesis of novel organoselenium compounds incorporating benzo [d] [1,3]dioxole subunit has been reported . All these newly synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .
X-ray Crystallographic Studies
The single crystal X-ray crystallographic results and molecular geometry of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane are reported . This provides valuable insights into the structural properties of the compound.
Thermal Decomposition Behavior Study
The thermal decomposition behavior of compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was studied by thermogravimetric analysis . This helps in understanding the stability of the compound under different temperature conditions.
Antiproliferative Activity
A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Future Directions
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-26-13-5-2-11(3-6-13)14(21)9-19-17(22)18(23)20-12-4-7-15-16(8-12)25-10-24-15/h2-8,14,21H,9-10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETKQLJLDPYWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide |
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